molecular formula C12H20Cl2N4O B1523868 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride CAS No. 1333641-79-4

2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride

Cat. No.: B1523868
CAS No.: 1333641-79-4
M. Wt: 307.22 g/mol
InChI Key: LOYMLRMQGMCCBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride involves multiple steps, starting with the preparation of the piperidine and pyridine moieties. One common method involves the cyclization of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form dihydropyridines, which are then oxidized to yield the pyridine ring . The piperidine ring can be synthesized through hydrogenation, cyclization, and reduction reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron complexes, and reagents like phenylsilane, plays a crucial role in promoting the formation and reduction of intermediates .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ammonia, phenylsilane, and various catalysts like iron complexes . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include substituted piperidines, pyridines, and their derivatives, which are essential intermediates in the synthesis of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine and pyridine moieties play a crucial role in binding to target proteins and enzymes, modulating their activity and leading to the desired biological effects .

Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.2ClH/c13-8-9-3-6-16(7-4-9)12-10(11(14)17)2-1-5-15-12;;/h1-2,5,9H,3-4,6-8,13H2,(H2,14,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYMLRMQGMCCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=C(C=CC=N2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride
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2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride
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2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride
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2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride
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2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride
Reactant of Route 6
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride

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